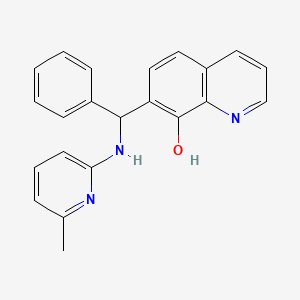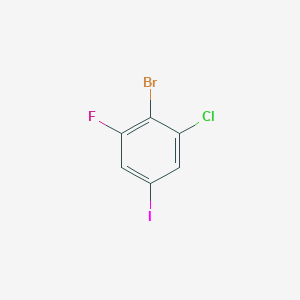
2-Bromo-1-chloro-3-fluoro-5-iodobenzene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Bromo-1-chloro-3-fluoro-5-iodobenzene is an organic compound with the molecular formula C6H2BrClFI. It is a polysubstituted benzene derivative, characterized by the presence of bromine, chlorine, fluorine, and iodine atoms attached to the benzene ring. This compound is of interest in various fields of scientific research and industrial applications due to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Bromo-1-chloro-3-fluoro-5-iodobenzene typically involves multi-step organic reactions. One common method is the halogenation of a pre-substituted benzene ring. For example, starting with a fluorobenzene derivative, sequential halogenation reactions can introduce bromine, chlorine, and iodine atoms at specific positions on the benzene ring. The reaction conditions often involve the use of halogenating agents such as bromine, chlorine, and iodine in the presence of catalysts or under specific temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale halogenation processes, utilizing advanced chemical reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically produced in crystalline solid form and requires careful handling and storage to maintain its stability .
Chemical Reactions Analysis
Types of Reactions
2-Bromo-1-chloro-3-fluoro-5-iodobenzene undergoes various types of chemical reactions, including:
Substitution Reactions: The halogen atoms on the benzene ring can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Oxidation and Reduction Reactions: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the halogen atoms or the benzene ring itself.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki or Heck coupling, to form more complex organic molecules
Common Reagents and Conditions
Common reagents used in these reactions include halogenating agents (e.g., bromine, chlorine, iodine), oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and coupling catalysts (e.g., palladium complexes). Reaction conditions vary depending on the desired transformation, often involving specific solvents, temperatures, and pressures .
Major Products Formed
The major products formed from these reactions depend on the specific reaction pathway. For example, substitution reactions may yield various halogenated benzene derivatives, while coupling reactions can produce biaryl compounds or other complex organic structures .
Scientific Research Applications
2-Bromo-1-chloro-3-fluoro-5-iodobenzene has several scientific research applications, including:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules for research and development.
Biology: The compound can be used in the study of halogenated organic compounds’ effects on biological systems.
Medicine: It serves as an intermediate in the synthesis of pharmaceuticals and other bioactive compounds.
Industry: The compound is utilized in the production of materials for organic electronic devices and other advanced technologies
Mechanism of Action
The mechanism of action of 2-Bromo-1-chloro-3-fluoro-5-iodobenzene involves its interaction with molecular targets through various chemical pathways. The compound’s halogen atoms can participate in electrophilic aromatic substitution reactions, forming intermediates that further react to yield the final products. The specific molecular targets and pathways depend on the context of its application, such as in organic synthesis or biological studies .
Comparison with Similar Compounds
Similar Compounds
- 1-Bromo-3-chloro-2-fluoro-5-iodobenzene
- 2-Bromo-4-fluoro-1-iodobenzene
- 2-Bromo-3-chloro-1-fluoro-5-iodobenzene
Uniqueness
2-Bromo-1-chloro-3-fluoro-5-iodobenzene is unique due to its specific substitution pattern on the benzene ring, which imparts distinct chemical reactivity and properties. Compared to similar compounds, it offers unique opportunities for selective functionalization and the synthesis of complex organic molecules .
Properties
Molecular Formula |
C6H2BrClFI |
|---|---|
Molecular Weight |
335.34 g/mol |
IUPAC Name |
2-bromo-1-chloro-3-fluoro-5-iodobenzene |
InChI |
InChI=1S/C6H2BrClFI/c7-6-4(8)1-3(10)2-5(6)9/h1-2H |
InChI Key |
XCVDCGMALCUQDE-UHFFFAOYSA-N |
Canonical SMILES |
C1=C(C=C(C(=C1F)Br)Cl)I |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![tert-butyl N-[(3S)-spiro[3H-benzofuran-2,4'-piperidine]-3-yl]carbamate](/img/structure/B13912612.png)
![1,5-Bis[3-(2-hydroxyethylamino)propylamino]anthracene-9,10-dione](/img/structure/B13912615.png)
![6-[3-(Azetidin-1-yl)propoxy]-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine](/img/structure/B13912618.png)
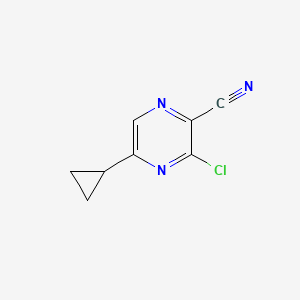
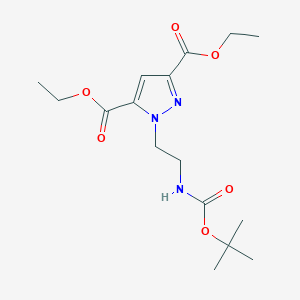
![(6S)-4-azaspiro[2.5]octan-6-amine;dihydrochloride](/img/structure/B13912637.png)
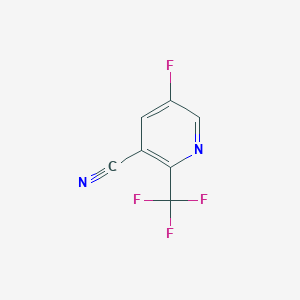
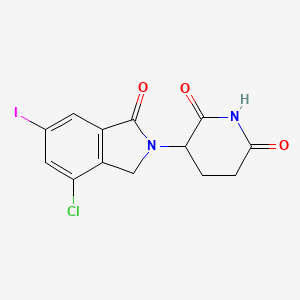
![Benzyl 2-chloro-2-[2-(3,5-dichlorophenyl)hydrazono]acetate](/img/structure/B13912655.png)
![4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrazin-3-amine;dihydrochloride](/img/structure/B13912659.png)
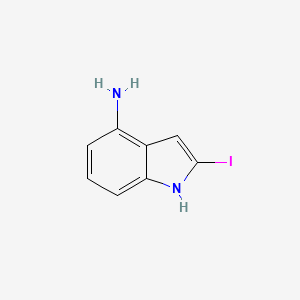
![N-[9-[(2R,3R,4S,5R)-3-hydroxy-5-(hydroxymethyl)-4-(2-methoxyethoxy)oxolan-2-yl]purin-6-yl]benzamide](/img/structure/B13912678.png)
![N-[2-(1-methylimidazol-2-yl)sulfanylethyl]-5,6-dihydro-4H-cyclopenta[b]thiophene-2-carboxamide](/img/structure/B13912687.png)
